molecular formula C20H24N4O2S2 B11172625 1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B11172625
M. Wt: 416.6 g/mol
InChI Key: WLIFQIWFKKGSBR-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenylsulfanyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the thiadiazole intermediate.

    Cyclohexyl Group Addition: The cyclohexyl group is added via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable carbonyl compound.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, where the intermediate compound undergoes intramolecular nucleophilic substitution.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H24N4O2S2/c25-18-11-14(12-24(18)15-7-3-1-4-8-15)19(26)21-20-23-22-17(28-20)13-27-16-9-5-2-6-10-16/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,21,23,26)

InChI Key

WLIFQIWFKKGSBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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